2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide
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Overview
Description
2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide typically involves the reaction of cyclohexyloxybutanoic acid with 3-methyl-1,2-oxazole-5-carboxaldehyde in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential use in the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Properties
IUPAC Name |
2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-14(19-12-7-5-4-6-8-12)15(18)16-10-13-9-11(2)17-20-13/h9,12,14H,3-8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVLHHXTYEPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC(=NO1)C)OC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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